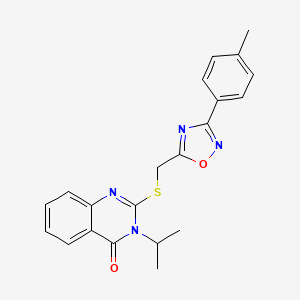

3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound has a complex structure characterized by the presence of a quinazolinone core linked to an oxadiazole moiety. Its molecular formula is C19H22N4OS with a molecular weight of 392.5 g/mol .

Anticancer Properties

Research indicates that derivatives of quinazolinones, including the target compound, exhibit significant anticancer activities. In vitro studies have demonstrated that quinazolinone derivatives can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

These findings suggest that the compound may possess cytotoxic effects against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines .

The mechanisms underlying the anticancer activity of quinazolinone derivatives often involve the inhibition of specific proteins associated with cancer progression. For instance, some studies have shown that such compounds can inhibit breast cancer resistance protein (BCRP), which is crucial for drug resistance in cancer therapy .

Furthermore, oxadiazole-containing compounds have been identified as proteasome inhibitors, which play a significant role in regulating cellular apoptosis and proliferation pathways. The compound's structural features may contribute to its ability to interact with these biological targets effectively .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique structural components. The oxadiazole ring enhances lipophilicity and biological activity, while the quinazolinone core is essential for anticancer properties. Variations in substituents on these rings can significantly alter the compound's potency and selectivity against different cancer cell types .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Quinazolinamine Derivatives : A series of quinazolinamine derivatives were synthesized and evaluated for their inhibitory activities against BCRP. The results indicated promising anticancer potential similar to that observed with our target compound .

- Oxadiazole-Isopropylamides : Research identified oxadiazole-isopropylamide derivatives as potent non-covalent proteasome inhibitors with an IC50 value of 0.60 ± 0.18 µM in vitro, highlighting the importance of oxadiazole structures in enhancing biological activity .

Análisis De Reacciones Químicas

Synthetic Routes and Key Precursors

The compound is synthesized via multistep protocols, often involving:

-

Quinazolinone core formation : Cyclization of anthranilic acid derivatives with isothiocyanates or urea analogs under acidic conditions .

-

Oxadiazole-thioether linkage : Reaction of 5-(chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole with thiol-functionalized quinazolin-4(3H)-one intermediates in polar aprotic solvents (e.g., DMF) with base catalysts (e.g., K₂CO₃) .

Example Reaction Pathway

| Step | Reaction | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Cyclization of anthranilic acid derivative | H₂SO₄, reflux, 4h | 78% | |

| 2 | Thioether coupling | DMF, K₂CO₃, 80°C, 12h | 65% |

Catalytic Functionalization

The thioether and oxadiazole moieties enable further functionalization:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) on alkyne-modified derivatives to introduce triazole rings (e.g., using Cu@Py-Oxa@SPION nanoparticles) .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling for aryl substitutions on halogenated quinazolinone derivatives .

Optimized Catalytic Conditions

| Reaction Type | Catalyst | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|

| CuAAC | Cu@Py-Oxa@SPION | EtOH | Reflux | 86% | |

| Suzuki Coupling | Pd(PPh₃)₄/K₃PO₄ | Dioxane | 80°C | 72% |

Oxidative and Nucleophilic Reactivity

-

Thioether Oxidation : Treatment with meta-chloroperbenzoic acid (m-CPBA) converts the thioether to a sulfone, enhancing electrophilicity .

-

Oxadiazole Ring Stability : Resists hydrolysis under acidic/basic conditions but undergoes ring-opening with strong nucleophiles (e.g., hydrazine) .

Biological Activity-Directed Modifications

-

VEGFR-2 Inhibition : Introducing urea/thiourea groups at the quinazolinone N-3 position enhances kinase inhibition (docking studies confirm interactions with Cys919/Glu885 residues) .

-

Antimicrobial Activity : Halogenation (e.g., Cl, F) at the p-tolyl group improves efficacy against Gram-positive bacteria (MIC: 6.25–25 µg/mL) .

Stability and Degradation

Propiedades

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-13(2)25-20(26)16-6-4-5-7-17(16)22-21(25)28-12-18-23-19(24-27-18)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDGZZKGRMBBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.